Cynometra ananta alkaloid C is a notable compound derived from the Cynometra ananta plant, which belongs to the Fabaceae family. This compound is characterized by its unique chemical structure, specifically identified as CHNO, and is part of a larger class of imidazole alkaloids found in various Cynometra species. Alkaloids from this genus are known for their intricate structures and potential pharmacological activities, contributing to the chemotaxonomic significance of the genus Cynometra .
The chemical reactivity of Cynometra ananta alkaloid C primarily involves nucleophilic substitutions and electrophilic additions characteristic of imidazole derivatives. The presence of the imidazole ring allows for protonation and deprotonation reactions, which can lead to the formation of various derivatives through modifications at nitrogen positions. Furthermore, the compound can undergo oxidation and reduction reactions, affecting its biological activity and stability .
Cynometra ananta alkaloid C exhibits significant biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that extracts containing this alkaloid can inhibit the growth of several pathogenic bacteria, indicating its potential use as a natural antimicrobial agent. Additionally, research suggests that it may possess antioxidant properties, contributing to its therapeutic potential in treating various diseases .
The synthesis of Cynometra ananta alkaloid C can be achieved through several methods, primarily focusing on extraction from plant materials. Common methods include:
Cynometra ananta alkaloid C has several applications in various fields:
Interaction studies involving Cynometra ananta alkaloid C have focused on its effects on microbial pathogens and its potential synergistic effects with other phytochemicals. Research indicates that this alkaloid can enhance the efficacy of certain antibiotics against resistant bacterial strains. Additionally, studies have explored how it interacts with cellular pathways involved in inflammation and oxidative stress responses .
Cynometra ananta alkaloid C shares structural similarities with other imidazole alkaloids found in the Cynometra genus. Notable similar compounds include:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Cynometra ananta alkaloid C | Imidazole ring | Antimicrobial, anti-inflammatory | Unique nitrogen substitution patterns |
| Anantine | High | Antimicrobial | Found predominantly in tropical regions |
| Cynometrine | Moderate | Antimicrobial | Exhibits different solubility properties |
| Isoanantine | Moderate | Varies | Potentially different pharmacokinetics |
This comparison highlights the unique aspects of Cynometra ananta alkaloid C while acknowledging its relationship with other compounds within the same class .
Cynometra ananta alkaloid C, also known as anantine, possesses the molecular formula C₁₅H₁₅N₃O with a molecular weight of 253.30 grams per mole [2]. The compound contains fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, establishing its classification as a heterocyclic alkaloid [2]. The elemental composition reveals a carbon percentage of approximately 71.13%, hydrogen at 5.97%, nitrogen at 16.59%, and oxygen at 6.32% [2].
The exact mass of the compound is determined to be 253.121512110 daltons, with a monoisotopic mass of identical value [2]. The molecular structure includes nineteen heavy atoms, comprising all non-hydrogen atoms in the molecular framework [2]. The compound exhibits a topological polar surface area of 46.9 square angstroms, indicating moderate polarity characteristics [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃O | [2] |
| Molecular Weight | 253.30 g/mol | [2] |
| Exact Mass | 253.121512110 Da | [2] |
| Heavy Atom Count | 19 | [2] |
| Topological Polar Surface Area | 46.9 Ų | [2] |
The two-dimensional structure of Cynometra ananta alkaloid C reveals a complex heterocyclic framework featuring a pyrrolidinone ring system substituted with both benzylidene and methylimidazole moieties [2]. The compound exhibits the International Union of Pure and Applied Chemistry name (3E,4S)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one, which precisely describes its stereochemical configuration [2].
The structural architecture consists of a five-membered pyrrolidinone ring as the central core, with a benzylidene group attached at position 3 and a 1-methylimidazole substituent at position 4 [2]. The compound contains one defined atom stereocenter and one defined bond stereocenter, contributing to its specific three-dimensional arrangement [2]. The stereochemistry is designated as (3E,4S), indicating the E-configuration of the double bond and S-configuration at the chiral carbon [2].
The three-dimensional conformational analysis reveals specific spatial arrangements of the molecular framework [2]. The pyrrolidinone ring adopts a specific envelope conformation, similar to related benzylidene pyrrolidinone compounds where the ring demonstrates planarity with minimal deviation [22]. The benzylidene group extends from the pyrrolidinone core in an E-configuration, creating a characteristic molecular geometry [2] [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Cynometra ananta alkaloid C [24]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the aromatic protons of the benzylidene group, typically appearing in the downfield region between 7.0 and 8.0 parts per million [24]. The imidazole ring protons exhibit distinct chemical shifts, with the nitrogen-bearing carbons showing characteristic patterns in both proton and carbon-13 nuclear magnetic resonance spectra [20] [24].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates specific chemical shifts for the carbonyl carbon of the pyrrolidinone ring, typically observed around 170-180 parts per million [24]. The aromatic carbons of the benzylidene group appear in the expected aromatic region, while the imidazole carbons show characteristic chemical shifts influenced by the nitrogen heteroatoms [20] [24]. The methyl group attached to the imidazole nitrogen exhibits a distinct chemical shift pattern in both proton and carbon spectra [24].
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [26]. The carbonyl stretch of the pyrrolidinone ring appears as a strong absorption band around 1650-1670 wavenumbers [26]. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 wavenumber region, while the nitrogen-hydrogen stretching of the pyrrolidinone appears around 3200-3400 wavenumbers [26].
Mass spectrometry analysis provides molecular ion peaks and fragmentation patterns characteristic of alkaloid structures [25] [28]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 254, corresponding to the molecular weight plus one proton [25]. Fragmentation patterns reveal characteristic losses associated with the imidazole and benzylidene substituents [12] [25]. The compound may exhibit typical alkaloid fragmentation behaviors, including loss of methylimidazole moieties and benzylidene groups under collision-induced dissociation conditions [12] [25].
| Spectroscopic Method | Key Observations | Reference |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons 7.0-8.0 ppm | [24] |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon 170-180 ppm | [24] |
| Infrared Spectroscopy | Carbonyl stretch 1650-1670 cm⁻¹ | [26] |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 254 | [25] |
Crystallographic analysis of pyrrolidinone alkaloid structures reveals important structural details about molecular geometry and stereochemistry [14] [27]. Pyrrolidinone alkaloids typically crystallize in orthorhombic crystal systems, as demonstrated in related structural studies [14]. The unit cell parameters and space group determinations provide crucial information about the three-dimensional packing and molecular arrangements [14] [27].
The stereochemistry of Cynometra ananta alkaloid C is defined by two key stereochemical elements: the (S)-configuration at carbon-4 and the (E)-configuration of the benzylidene double bond [2]. This stereochemical arrangement significantly influences the molecular properties and three-dimensional structure [2]. The absolute configuration has been established through various analytical methods and is consistent with the natural product isolation from Cynometra ananta [2].
Structural analysis reveals that the compound exists as a single enantiomer with defined stereochemistry [2]. The presence of one defined atom stereocenter and one defined bond stereocenter contributes to the overall molecular complexity and biological activity [2]. The stereochemical designation (3E,4S) provides precise information about the spatial arrangement of atoms within the molecular framework [2].
Related crystallographic studies of benzylidene pyrrolidinone compounds demonstrate similar structural features, including envelope conformations of the pyrrolidinone ring and specific dihedral angles between aromatic substituents [22]. The molecular geometry is stabilized through intramolecular interactions and specific hydrogen bonding patterns characteristic of alkaloid structures [22] [27].
| Crystallographic Parameter | Typical Values | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [14] |
| Stereochemical Centers | 1 atom, 1 bond | [2] |
| Configuration | (3E,4S) | [2] |
| Molecular Complexity | 374 (calculated) | [2] |